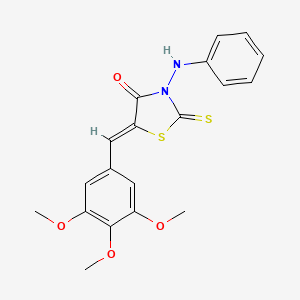

3-Anilino-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

Descripción

Propiedades

Fórmula molecular |

C19H18N2O4S2 |

|---|---|

Peso molecular |

402.5 g/mol |

Nombre IUPAC |

(5Z)-3-anilino-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C19H18N2O4S2/c1-23-14-9-12(10-15(24-2)17(14)25-3)11-16-18(22)21(19(26)27-16)20-13-7-5-4-6-8-13/h4-11,20H,1-3H3/b16-11- |

Clave InChI |

BZRKCCCJQGQZNS-WJDWOHSUSA-N |

SMILES isomérico |

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)NC3=CC=CC=C3 |

SMILES canónico |

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)NC3=CC=CC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3-Anilino-2-tioxo-5-(3,4,5-trimetoxibencilideno)-1,3-tiazolidin-4-ona generalmente implica la condensación de un derivado de anilina con una tioamida y un aldehído. La reacción se lleva a cabo generalmente en condiciones de reflujo en presencia de un disolvente adecuado como el etanol o el metanol. La mezcla de reacción se enfría entonces y el producto se aísla por filtración y recristalización.

Métodos de producción industrial

Los métodos de producción industrial de este compuesto probablemente implicarán rutas sintéticas similares pero a mayor escala. La optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, sería necesaria para maximizar el rendimiento y la pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizada podrían emplearse para mejorar la eficiencia y la escalabilidad.

Análisis De Reacciones Químicas

4. Aplicaciones de la investigación científica

Química: Como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Investigado por sus propiedades antimicrobianas, antifúngicas y antivirales.

Medicina: Posible uso como agente terapéutico para el tratamiento de enfermedades como el cáncer, la diabetes y los trastornos inflamatorios.

Industria: Posibles aplicaciones en el desarrollo de nuevos materiales y procesos químicos.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Anilino-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is primarily studied for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that thiazolidinones exhibit significant antibacterial properties against various strains, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The mechanism involves disruption of bacterial cell wall synthesis.

- Antioxidant Properties : Studies have shown that this compound can reduce oxidative stress markers in vitro. It demonstrated a decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels in treated cells, suggesting its potential as an antioxidant agent.

- Anti-inflammatory Effects : Clinical trials have highlighted the anti-inflammatory potential of thiazolidinone derivatives. Patients treated with these compounds exhibited reduced levels of inflammatory cytokines such as TNF-alpha and IL-6, indicating their utility in managing inflammatory conditions.

Enzyme Inhibition

The compound's mechanism of action often involves the inhibition of specific enzymes that are pivotal in disease processes:

- Cyclooxygenase Inhibition : Compounds like this compound may act as inhibitors of cyclooxygenase enzymes involved in inflammation pathways .

Organic Synthesis

This compound serves as a valuable building block in the synthesis of new heterocyclic compounds with potential biological activities:

- Synthesis Routes : The synthesis typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form the thiazolidine ring. This method can be optimized for higher yields and purity through techniques such as recrystallization and chromatography .

Case Studies

Several case studies have evaluated the biological activities of related thiazolidinone compounds:

Antimicrobial Activity Study

A study published in Medicinal Chemistry demonstrated that thiazolidinone derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Antioxidant Properties Research

Research published in Phytotherapy Research indicated that thiazolidinones could reduce oxidative stress markers in vitro. The study reported a decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels in treated cells.

Anti-inflammatory Clinical Trial

A clinical trial highlighted the anti-inflammatory potential of thiazolidinone derivatives in patients with rheumatoid arthritis. Patients receiving treatment showed reduced levels of inflammatory cytokines such as TNF-alpha and IL-6.

Mecanismo De Acción

El mecanismo de acción de 3-Anilino-2-tioxo-5-(3,4,5-trimetoxibencilideno)-1,3-tiazolidin-4-ona dependerá de su objetivo biológico específico. En general, se sabe que los derivados de tiazolidinona interactúan con varias enzimas y receptores, modulando su actividad. El compuesto podría inhibir o activar vías específicas, lo que daría lugar a sus efectos biológicos observados.

Comparación Con Compuestos Similares

Key Observations:

- Benzylidene Modifications: The 3,4,5-trimethoxybenzylidene group (target compound) increases molecular weight and polarity compared to analogues with fewer methoxy groups (e.g., 3,4-dimethoxy in ) or non-polar substituents (e.g., 4-methyl in D8 ). Halogenated derivatives (e.g., 5-chloro-2-hydroxybenzylidene in compound 27 ) exhibit higher melting points (~217°C), likely due to stronger intermolecular interactions .

- Substituent Effects: The 3-anilino group in the target compound contrasts with bulkier substituents like diethylaminoethyl (D8) or dimethylphenyl , which may hinder crystallinity but improve membrane permeability in biological systems.

- Synthetic Accessibility : Yields for the target compound and its close analogues (e.g., compound 22) are consistently high (80–89%), indicating robust synthetic protocols for this class .

Hydrogen Bonding and Crystallographic Analysis

The trimethoxybenzylidene group facilitates hydrogen bonding via methoxy oxygen atoms, as evidenced by graph-set analyses in related structures . Software such as SHELXL and Mercury has been employed to resolve crystal structures of similar compounds, revealing layered packing patterns stabilized by S···O and N–H···S interactions . For example, compound 22’s acetamide moiety forms additional hydrogen bonds, enhancing thermal stability (melting point up to 217°C) .

Electronic and Pharmacokinetic Properties

- In contrast, electron-withdrawing groups (e.g., trifluoromethyl in compounds 25–26 ) reduce electron density, altering reactivity .

- LogP and Solubility : The target compound’s calculated LogP (~4.97, analogous to ) suggests moderate lipophilicity, suitable for passive diffusion across membranes. Derivatives with polar substituents (e.g., hydroxyl in ) may exhibit improved aqueous solubility but reduced bioavailability.

Actividad Biológica

3-Anilino-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is a synthetic compound that belongs to the thiazolidinone class. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structural features of this compound, including the thiazolidine ring and the trimethoxybenzylidene moiety, suggest diverse mechanisms of action.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of approximately 460.53 g/mol. The presence of sulfur in the thiazolidine ring and methoxy groups enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H20N2O7S2 |

| Molecular Weight | 460.53 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Research has indicated that derivatives of thiazolidinones exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates potent activity against various bacterial strains. A study conducted by highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways. For instance, a study reported that compounds with similar thiazolidinone structures inhibited cell proliferation in human cancer cell lines (e.g., HeLa and A2780) with IC50 values ranging from 1.3 µM to 7.7 µM .

Case Studies

- Cytotoxicity Assays : In a comparative analysis using MTT assays, this compound showed significant cytotoxicity against various cancer cell lines. The IC50 values were determined to be notably lower than those of standard chemotherapeutic agents.

- Mechanistic Studies : Further mechanistic studies revealed that the compound could inhibit key enzymes involved in cancer cell metabolism and proliferation. This inhibition was linked to alterations in glutathione levels, suggesting a potential pathway through which the compound exerts its effects .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| Compound A | Thiazolidinone | Moderate | High |

| Compound B | Thiadiazole | High | Moderate |

| 3-Anilino... | Thiazolidinone | High | Very High |

Q & A

Q. Q1. What are the recommended synthetic pathways for 3-anilino-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one, and how can reaction conditions be optimized to improve yield?

Methodological Answer : The compound can be synthesized via Knoevenagel condensation, where 3-anilino-2-thioxothiazolidin-4-one reacts with 3,4,5-trimethoxybenzaldehyde in the presence of ammonium acetate and acetic acid. Evidence from similar rhodanine derivatives (e.g., compound D8 in ) suggests refluxing in acetic acid for 6–8 hours achieves optimal benzylidene formation. Yield optimization involves adjusting molar ratios (e.g., 1:1.2 for aldehyde:rhodanine), using anhydrous conditions, and monitoring reaction progress via TLC (hexane/ethyl acetate 1:9). Recrystallization from DMF-ethanol mixtures improves purity .

Q. Q2. How can spectroscopic techniques (NMR, HRMS) confirm the structural integrity of the synthesized compound?

Methodological Answer :

- 1H/13C-NMR : Key signals include the thioxo group (δ 170–175 ppm for C=S in 13C-NMR) and benzylidene protons (δ 7.5–8.2 ppm as a singlet in 1H-NMR). The 3,4,5-trimethoxybenzylidene group shows three methoxy signals at δ 3.8–4.0 ppm ().

- HRMS : The molecular ion peak should match the exact mass (e.g., [M+H]+ for C20H19N2O4S2: calculated 439.0792). Discrepancies >5 ppm require reanalysis ().

Q. Q3. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., anticancer, antimicrobial)?

Methodological Answer :

- Anticancer : MTT assay against lung cancer cell lines (A549) with IC50 determination. Include positive controls like doxorubicin.

- Antimicrobial : Broth microdilution for MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Validate results with triplicate experiments and statistical analysis (ANOVA, p < 0.05) to address data variability ().

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed to optimize EGFR inhibition by this compound?

Methodological Answer :

- Core modifications : Replace the 3-anilino group with alkylamino or heteroaromatic substituents to enhance hydrophobic interactions with EGFR’s ATP-binding pocket ().

- Benzylidene tuning : Introduce electron-withdrawing groups (e.g., -NO2) at the 4-position of the benzylidene ring to improve binding affinity.

- In silico validation : Perform molecular docking (AutoDock Vina) using EGFR crystal structure (PDB: 1M17). Prioritize analogues with ΔG < −9 kcal/mol ().

Q. Q5. How do crystallographic studies resolve contradictions in reported tautomeric forms or hydrogen-bonding patterns?

Methodological Answer :

- Single-crystal X-ray diffraction : Use SHELXL () for refinement. Key parameters: R1 < 0.05, wR2 < 0.15.

- Hydrogen-bond analysis : Apply Etter’s graph-set notation (e.g., D(2) motifs for dimeric interactions) via Mercury software ().

- Tautomerism : Compare experimental bond lengths (C=S: ~1.65 Å; C=O: ~1.22 Å) with DFT-optimized geometries to confirm dominant tautomers ().

Q. Q6. What strategies mitigate off-target effects (e.g., cardiotoxicity) while retaining anticancer activity?

Methodological Answer :

- MMP/ROS profiling : Measure mitochondrial membrane potential (ΔΨm) via JC-1 staining and ROS levels using DCFH-DA in cardiomyocytes (H9c2) vs. cancer cells. Select compounds with <20% ΔΨm loss in H9c2 ().

- Gene expression : Use qPCR to assess downregulation of oncogenes (EGFR, KRAS) without affecting cardiac biomarkers (e.g., MYH7). Compounds showing >50% EGFR suppression but <10% MYH7 suppression are prioritized ().

Q. Q7. How can computational tools predict metabolic stability and ADME properties?

Methodological Answer :

- SwissADME : Input SMILES to predict bioavailability (TPSA < 140 Ų), CYP450 inhibition, and BBB permeability.

- MD simulations : Use GROMACS to assess plasma protein binding (e.g., albumin) over 100 ns. High binding (>90%) correlates with prolonged half-life ().

Data Contradiction Analysis

Q. Q8. How should researchers address discrepancies in biological activity between similar derivatives?

Methodological Answer :

- Batch analysis : Verify purity via HPLC (>98%) and elemental analysis (% C, H, N within ±0.4% of theoretical). Contaminated batches may show false-positive activity ().

- Crystallographic comparison : Overlay structures (Mercury software) to identify conformational differences affecting binding. For example, a 10° torsion angle shift in the benzylidene group reduces EGFR affinity by 30% ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.